molecular formula C13H12O2S B13889943 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol

4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol

Cat. No.: B13889943
M. Wt: 232.30 g/mol
InChI Key: HMKGSQMRGOLASG-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol is an organic compound characterized by the presence of hydroxyphenyl and methylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol typically involves the reaction of 4-hydroxyphenyl derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of a base-catalyzed reaction where 4-hydroxyphenyl compounds are treated with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroxyphenyl derivatives with reduced functional groups.

    Substitution: The hydroxyphenyl and methylsulfanyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Reduced hydroxyphenyl derivatives.

    Substitution: Substituted phenolic compounds with various functional groups.

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects within cells. The compound’s overall activity is influenced by its ability to form hydrogen bonds and interact with various biomolecules.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-3-methylsulfanyl-phenol can be compared with other similar compounds such as:

    4-Hydroxyphenyl sulfone: Known for its use in polymer production and as a pharmaceutical intermediate.

    4-Hydroxyphenylacetic acid: Used in the synthesis of pharmaceuticals and as a biochemical reagent.

    3-((4-Hydroxyphenyl)amino)propanoic acid: Investigated for its antioxidant and anticancer properties.

The uniqueness of this compound lies in its combination of hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-3-methylsulfanylphenol

InChI

InChI=1S/C13H12O2S/c1-16-13-8-11(15)6-7-12(13)9-2-4-10(14)5-3-9/h2-8,14-15H,1H3

InChI Key

HMKGSQMRGOLASG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

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